N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Übersicht

Beschreibung

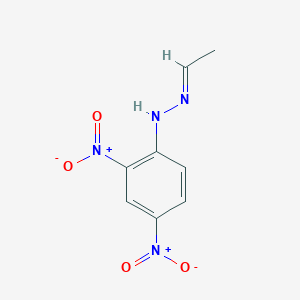

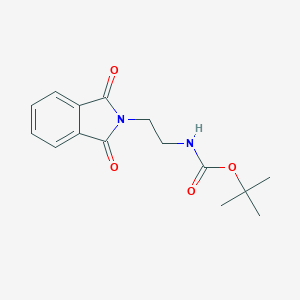

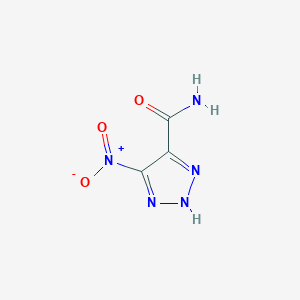

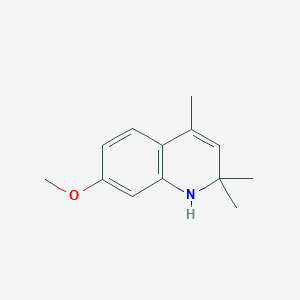

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a compound that appears to be a derivative of azetidine, a four-membered nitrogen-containing ring. The N-Boc group refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The 4-cyanobenzyl moiety indicates a benzyl group with a cyano substituent at the para position. This compound is likely of interest due to its potential as a building block in medicinal chemistry, given the presence of the azetidine ring and the cyano group.

Synthesis Analysis

The synthesis of related azetidine compounds involves multiple steps, including the protection of nitrogen atoms, functionalization, and ring closure. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and deprotection steps . Similarly, the preparation of N-Boc-3-(4-cyanophenyl)oxaziridine, which could be a precursor or related reagent, is achieved through an aza-Wittig reaction followed by Oxone oxidation . These methods suggest that the synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide would likely involve a sequence of carefully chosen reactions to introduce the Boc group and the 4-cyanobenzyl moiety onto the azetidine ring.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and conformation of the molecule. The addition of substituents such as the Boc group and the 4-cyanobenzyl group would add steric bulk and electronic effects, potentially affecting the molecule's overall properties and reactivity . The NMR and mass spectrometry data would be crucial in confirming the structure of such a compound, as demonstrated in the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclization reactions . The presence of the Boc group can also enable further transformations, as it can be removed under acidic conditions to reveal the free amine, which can then participate in subsequent reactions. The cyano group is a versatile functional group that can be transformed into carboxylic acids, amides, or amines through reduction or hydrolysis, offering a pathway to diverse chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide would be influenced by its functional groups. The Boc group is known to increase the hydrophobicity of a molecule, while the cyano group could contribute to dipole-dipole interactions. The azetidine ring's strain could affect the compound's boiling point and stability. The compound's solubility in organic solvents versus water would be an important consideration for its use in medicinal chemistry, as would its stability under various pH conditions and temperatures. The reactivity profile of lithiated N-Boc-azetidines suggests that the compound might also exhibit interesting reactivity, potentially leading to constrained peptidomimetics or disubstituted azetidines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

Synthesis of Fluorinated Amino Acids : A study by Van Hende et al. (2009) explored synthetic strategies for 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid. This research is relevant due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceutical compounds (Van Hende et al., 2009).

Preparation of N-alkyl-N′-Boc Guanidines : Another study by Schroif-Gregoire et al. (2007) reported the synthesis of a range of N-alkyl-N′-Boc guanidines, which could be used in the development of new pharmaceuticals (Schroif-Gregoire et al., 2007).

Transformation of α-Hydroxymethylamino Acids : Research by Olma (2004) demonstrated the transformation of N-Boc-α-alkylserines into N-Boc-α-alkylcysteines, which could have implications in peptide synthesis and medicinal chemistry (Olma, 2004).

Synthesis of Homopropargylamines : Quinodoz et al. (2016) investigated the synthesis of homopropargylamines from 2-cyanoazetidines, providing a new pathway to access these building blocks relevant for pharmaceutical research (Quinodoz et al., 2016).

Peptide Synthesis and Biochemical Research

Synthesis of Enantiopure Pyrrolizidinone Amino Acid : Dietrich and Lubell (2003) developed a method for synthesizing enantiopure pyrrolizidinone amino acid, a compound potentially useful in peptide synthesis and as a conformationally rigid dipeptide surrogate (Dietrich & Lubell, 2003).

Development of Novel Amino Acids and Dehydroamino Acids : Research by Abreu et al. (2003) focused on creating novel amino acids and dehydroamino acids with potential applications in the synthesis of bioactive peptides and peptidomimetics (Abreu et al., 2003).

Synthesis of β2-Oligoazapeptides : Lelais and Seebach (2003) reported the synthesis of β2-peptide analogs, which are relevant in the study of conformation-activity relationships of biologically active peptides (Lelais & Seebach, 2003).

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRHYUFGRVBYDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123607 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide | |

CAS RN |

908259-42-7 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908259-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.